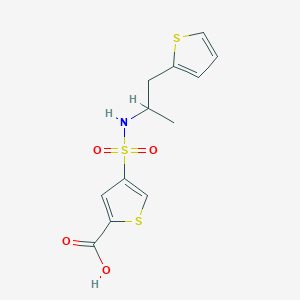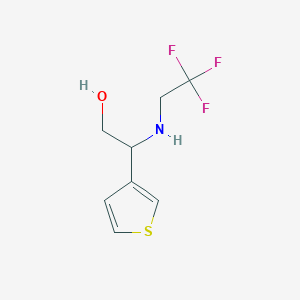![molecular formula C8H10N2O5S2 B7576844 4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid, also known as AMC or Amoxicillin-Clavulanic acid, is a combination antibiotic medication used to treat bacterial infections. It is a potent inhibitor of bacterial cell wall synthesis and is commonly used to treat respiratory, urinary tract, and skin infections.
作用机制
The mechanism of action of 4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. Amoxicillin binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This results in the inhibition of cell wall synthesis and the eventual lysis of the bacterial cell. Clavulanic acid, on the other hand, inhibits β-lactamase enzymes, which are produced by some bacteria to break down β-lactam antibiotics such as amoxicillin. This prevents the breakdown of amoxicillin and enhances its antibacterial activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit bacterial growth and cell wall synthesis, as well as to enhance the activity of other antibiotics such as ceftriaxone and azithromycin. In addition, it has been shown to have immunomodulatory effects, such as the stimulation of cytokine production and the enhancement of phagocytic activity.
实验室实验的优点和局限性
The advantages of using 4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid in lab experiments include its broad-spectrum antibacterial activity, its ability to enhance the activity of other antibiotics, and its immunomodulatory effects. However, there are also some limitations to its use. For example, it can be expensive and may not be readily available in some labs. In addition, its use can lead to the development of antibiotic resistance in bacteria, which is a growing concern in the field of microbiology.
未来方向
There are several future directions for research on 4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid. One area of research could focus on the development of new combination antibiotics that are effective against antibiotic-resistant bacteria. Another area of research could investigate the immunomodulatory effects of the drug and its potential use in the treatment of autoimmune diseases. Finally, research could be conducted on the use of the drug in combination with other therapies, such as chemotherapy, to enhance their effectiveness against cancer cells.
Conclusion
This compound is a potent antibiotic medication that has been extensively studied in scientific research. Its broad-spectrum antibacterial activity, ability to enhance the activity of other antibiotics, and immunomodulatory effects make it a valuable tool in the treatment of bacterial infections. However, its use can also lead to the development of antibiotic resistance in bacteria, which is a growing concern in the field of microbiology. Future research on the drug could focus on the development of new combination antibiotics, investigation of its immunomodulatory effects, and its use in combination with other therapies.
合成方法
The synthesis of 4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid involves the condensation of amoxicillin with clavulanic acid. Amoxicillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. Clavulanic acid is a β-lactamase inhibitor that prevents the breakdown of amoxicillin by bacterial enzymes. The combination of these two compounds results in a potent antibiotic medication that is effective against a broad range of bacterial infections.
科学研究应用
4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid has been extensively studied in scientific research for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. In addition, it has been investigated for its potential use in the treatment of bacterial infections in animals, such as bovine mastitis and canine urinary tract infections.
属性
IUPAC Name |
4-[(2-amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S2/c1-10(3-7(9)11)17(14,15)5-2-6(8(12)13)16-4-5/h2,4H,3H2,1H3,(H2,9,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZXVPUPQIESFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)S(=O)(=O)C1=CSC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![N-[(5-phenyl-1H-pyrazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7576839.png)

![1-[2-(2-aminophenyl)acetyl]-N-methylpiperidine-2-carboxamide](/img/structure/B7576859.png)

![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)